molecular formula C11H13Cl3O4 B14617486 Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol CAS No. 60200-03-5

Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol

Cat. No.: B14617486
CAS No.: 60200-03-5
M. Wt: 315.6 g/mol
InChI Key: IBBBPXXFFJVHMJ-UHFFFAOYSA-N
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Description

Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is a complex organic compound that combines the properties of acetic acid and trichloroethanol with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the phenoxy group of 3-methylphenol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol exerts its effects involves interactions with specific molecular targets. The trichloro group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetic acid: Shares the trichloro group but lacks the phenoxy and methyl groups.

    Phenoxyacetic acid: Contains the phenoxy group but lacks the trichloro and methyl groups.

    2,2,2-Trichloroethanol: Contains the trichloro group but lacks the phenoxy and methyl groups.

Uniqueness

Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60200-03-5

Molecular Formula

C11H13Cl3O4

Molecular Weight

315.6 g/mol

IUPAC Name

acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol

InChI

InChI=1S/C9H9Cl3O2.C2H4O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12;1-2(3)4/h2-5,8,13H,1H3;1H3,(H,3,4)

InChI Key

IBBBPXXFFJVHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)O.CC(=O)O

Origin of Product

United States

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